1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride
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Overview
Description
1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O . It is also known as 2-amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two chlorine atoms, indicating that it is a dihydrochloride .Scientific Research Applications
Synthesis of Pyrrolidines and Piperidines
- A study by Boto et al. (2001) describes a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, focusing on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method could be relevant for synthesizing compounds similar to 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Boto, Hernández, de Leon, & Suárez, 2001).
Derivatives of Pyrrolidin-2-ones
- Research by Rubtsova et al. (2020) explores pyrrolidin-2-ones and their derivatives, which are found in many natural products and biologically active molecules. Their synthesis is crucial for developing new medicinal molecules (Rubtsova, Bobyleva, Lezhnina, Polikarpova, Rozhkova, & Gein, 2020).
Polar Cycloaddition Reactions
- Żmigrodzka et al. (2022) studied the pyrrolidines synthesis in a [3+2] cycloaddition reaction, which may be relevant for understanding reactions involving compounds like 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Synthesis of 1′-aza-C-nucleosides
- Filichev and Pedersen (2001) discuss the synthesis of pyrimidine 1′-aza-C-nucleosides using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which could provide insights into the chemistry related to the target compound (Filichev & Pedersen, 2001).
Functionalized Pyrrole Derivatives
- Gabriele et al. (2012) present a novel approach to functionalized pyrroles, which may have applications in understanding the chemical behavior of compounds like 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012).
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
- Fleck et al. (2003) describe the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics. This research could be useful for understanding the synthetic pathways related to 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Iminosugar Nucleosides Synthesis
- Hassan et al. (2004) explore the synthesis of N-(Pyren-1-yl)-(3R,4S)-4-[(1S,2R)-1,2,3-trihydroxypropyl]pyrrolidin-3-ol, an iminosugar, which is significant for understanding the chemical properties of pyrrolidine derivatives (Hassan, Jørgensen, Stein, Fattah, El-Gawad, & Pedersen, 2004).
Mechanism of Action
The mechanism of action of this compound is not specified in the available literature. Compounds with a pyrrolidine ring are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
properties
IUPAC Name |
1-(2-amino-2-methylpropyl)pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(2,9)6-10-4-3-7(11)5-10;;/h7,11H,3-6,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVILTDSZZLYKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride |
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